Haloperidol-1-hydroxy-2/'-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Haloperidol-1-hydroxy-2/'-D-glucuronide is a metabolite of the antipsychotic drug Haloperidol. It is formed through the glucuronidation process, where a glucuronic acid molecule is attached to Haloperidol. This compound is significant in the pharmacokinetics and metabolic pathways of Haloperidol, contributing to its excretion and overall pharmacological profile .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Haloperidol-1-hydroxy-2/'-D-glucuronide involves the enzymatic glucuronidation of Haloperidol. This process typically occurs in the liver, where the enzyme uridine diphosphate-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to Haloperidol .
Industrial Production Methods
Industrial production of this compound is not commonly practiced as it is primarily a metabolic product. the production of Haloperidol itself involves the chemical synthesis of the parent compound, followed by its metabolic conversion in biological systems .
化学反応の分析
Types of Reactions
Haloperidol-1-hydroxy-2/'-D-glucuronide primarily undergoes metabolic reactions, including:
Oxidation: Conversion back to Haloperidol through enzymatic oxidation.
Reduction: Reduction to other metabolites, although less common.
Substitution: Not typically involved in substitution reactions due to its stable glucuronide structure.
Common Reagents and Conditions
Oxidation: Enzymes such as cytochrome P450 oxidases.
Reduction: Enzymes like carbonyl reductase.
Glucuronidation: Uridine diphosphate-glucuronosyltransferase (UGT) and uridine diphosphate-glucuronic acid (UDPGA).
Major Products
Haloperidol: Through back-oxidation.
Other Metabolites: Resulting from minor reduction pathways.
科学的研究の応用
Haloperidol-1-hydroxy-2/'-D-glucuronide is primarily studied in the context of pharmacokinetics and drug metabolism. Its applications include:
Pharmacokinetic Studies: Understanding the metabolism and excretion of Haloperidol.
Toxicology: Assessing the safety and potential side effects of Haloperidol.
Drug Development: Informing the design of new antipsychotic drugs with improved metabolic profiles.
作用機序
Haloperidol-1-hydroxy-2/'-D-glucuronide itself does not exert significant pharmacological effects. its parent compound, Haloperidol, acts by nonselectively blocking postsynaptic dopaminergic D2 receptors in the brain. This antagonism reduces the effects of dopamine, which is implicated in conditions like schizophrenia and psychosis.
類似化合物との比較
Similar Compounds
Haloperidol: The parent compound.
Reduced Haloperidol: Another metabolite formed through reduction.
Haloperidol Pyridinium Metabolite: Formed through oxidation.
Uniqueness
Haloperidol-1-hydroxy-2/'-D-glucuronide is unique due to its role in the glucuronidation pathway, which is a major route for the excretion of Haloperidol. This distinguishes it from other metabolites that may undergo different metabolic processes .
特性
CAS番号 |
100442-86-2 |
---|---|
分子式 |
C27H33ClFNO9 |
分子量 |
570.007 |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[2-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-hydroxybutyl]-5-fluorophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33ClFNO9/c28-16-5-3-15(4-6-16)27(37)9-12-30(13-10-27)11-1-2-19(31)18-8-7-17(29)14-20(18)38-26-23(34)21(32)22(33)24(39-26)25(35)36/h3-8,14,19,21-24,26,31-34,37H,1-2,9-13H2,(H,35,36)/t19?,21-,22-,23+,24-,26+/m0/s1 |
InChIキー |
BMEZYYSQKUDMEQ-UYBBYXDNSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=C(C=C(C=C3)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。